Oxyphencyclimine
Overview
Description
Oxyphencyclimine is a muscarinic receptor antagonist . It is given orally to treat peptic ulcer disease and gastrointestinal spasms . It has antispasmodic and antimotility properties .
Synthesis Analysis
The synthesis of Oxyphencyclimine involves the reaction of chloroacetonitrile with methanol and hydrogen chloride, leading to the corresponding iminoether (Pinner reaction) . Condensation with 3-methylaminopropylamine gives the corresponding tetrahydropyrimidine . Displacement of the halogen with the sodium salt affords oxyphencyclimine .Molecular Structure Analysis
The molecular structure of Oxyphencyclimine is represented by the chemical formula C20H28N2O3 . The molecular weight is 344.4479 g/mol .Chemical Reactions Analysis
Oxyphencyclimine is a synthetic anticholinergic agent which has been shown in experimental and clinical studies to have a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract .Physical And Chemical Properties Analysis
The physical and chemical properties of Oxyphencyclimine are represented by the chemical formula C20H28N2O3 . The molecular weight is 344.4479 g/mol .Scientific Research Applications
Mechanism of Action and Antispasmodic Properties Oxyphencyclimine is a synthetic tertiary amine with antimuscarinic effects that demonstrate both antispasmodic and antisecretory activities. Its mechanism involves binding to and blocking the muscarinic receptors on smooth muscle, leading to a direct relaxing effect. This action results in the prevention of spasms in the muscles of the gastrointestinal tract, inhibition of gastrointestinal propulsive motility, reduction of gastric acid secretion, and control of excessive secretion in the pharyngeal, tracheal, and bronchial areas. These properties make oxyphencyclimine effective in managing conditions involving smooth muscle spasms and excessive acid secretion (Definitions, 2020).
Comparative Efficacy in Gastrointestinal Conditions In clinical settings, oxyphencyclimine has been evaluated for its efficacy in reducing basal gastric secretion of acid and pepsin in humans. A study involving patients with dyspepsia, including those with a history of duodenal ulcers, found that oxyphencyclimine significantly reduced the mean basal volume, acid, and pepsin output by approximately 60%. Despite these reductions, the drug did not significantly affect acid and pepsin concentrations or the pepsin/acid ratio, nor did it show a significantly better effect on dyspeptic complaints compared to placebo. This highlights its role in specific therapeutic areas related to acid secretion without broader impacts on digestive symptomology (Berstad & Myren, 1971).
Pharmacological Profile and Comparative Studies Further pharmacological studies have compared oxyphencyclimine to other anticholinergic drugs, assessing its potency and side effect profile. One such study compared oxyphencyclimine hydrochloride with propantheline bromide in patients with active duodenal ulcer, emphasizing gastric secretory effects. Oxyphencyclimine was found to be more potent than propantheline bromide in suppressing gastric secretion and was associated with fewer undesirable side effects. This supports the use of oxyphencyclimine as a potentially more favorable anticholinergic agent for managing conditions like duodenal ulcers due to its efficacy and tolerability (Alfa & Aquilina, 1967).
properties
IUPAC Name |
(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDKAZCAISNGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
125-52-0 (mono-hydrochloride) | |
Record name | Oxyphencyclimine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023410 | |
Record name | Oxyphencyclimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxyphencyclimine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014527 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
5.67e-02 g/L | |
Record name | Oxyphencyclimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00383 | |
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Record name | Oxyphencyclimine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014527 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Oxyphencyclimine binds the muscarinic acetylcholine receptor. It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system. The muscarinic acetylcholine receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Oxphencyclimine inhibits vagally mediated reflexes by antagonizing the action of acetylcholine. This in turn reduces the secretion of gastric acids in the stomach. | |
Record name | Oxyphencyclimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00383 | |
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Product Name |
Oxyphencyclimine | |
CAS RN |
125-53-1 | |
Record name | Oxyphencyclimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oxyphencyclimine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyphencyclimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00383 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Oxyphencyclimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxyphencyclimine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.313 | |
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Record name | OXYPHENCYCLIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V44H1O8XI | |
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Record name | Oxyphencyclimine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014527 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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